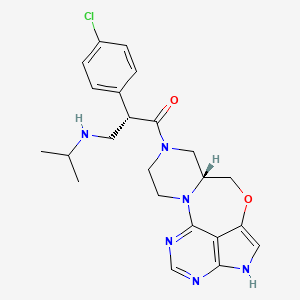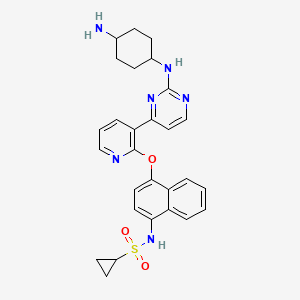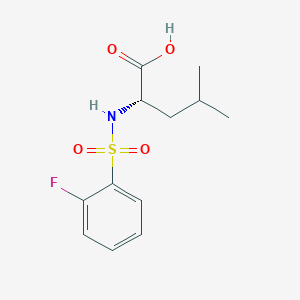
Disodium succinate-13C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium succinate-13C2 is a stable isotope-labeled compound where two carbon atoms in the succinate molecule are replaced with the carbon-13 isotope. Disodium succinate is the disodium salt of succinic acid, an intermediate product of the tricarboxylic acid cycle and a fermentation product of anaerobic metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Disodium succinate-13C2 can be synthesized by reacting succinic acid-13C2 with sodium hydroxide. The reaction typically involves dissolving succinic acid-13C2 in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain this compound as a solid product .
Industrial Production Methods
Industrial production of this compound involves similar principles but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium succinate-13C2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fumarate.
Reduction: It can be reduced to form succinate.
Substitution: It can participate in substitution reactions where the sodium ions are replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reactions typically involve other salts or acids under controlled pH conditions.
Major Products
Oxidation: Fumarate
Reduction: Succinate
Substitution: Various salts depending on the substituting cation.
Applications De Recherche Scientifique
Disodium succinate-13C2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the flow of carbon atoms through metabolic pathways.
Biology: Employed in studies of cellular respiration and energy production.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the production of biodegradable polymers and as a food additive .
Mécanisme D'action
Disodium succinate-13C2 exerts its effects by participating in the tricarboxylic acid cycle, where it is converted into fumarate by the enzyme succinate dehydrogenase. This conversion is a key step in cellular respiration and energy production. The labeled carbon atoms allow researchers to track the metabolic fate of the compound and understand its role in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Disodium succinate: The non-labeled version of the compound.
Succinic acid: The parent compound without sodium ions.
Sodium fumarate: Another salt of a tricarboxylic acid cycle intermediate
Uniqueness
Disodium succinate-13C2 is unique due to its stable isotope labeling, which makes it particularly valuable for tracing metabolic pathways and studying biochemical processes. The presence of carbon-13 allows for precise tracking using nuclear magnetic resonance spectroscopy and mass spectrometry .
Propriétés
Formule moléculaire |
C4H4Na2O4 |
|---|---|
Poids moléculaire |
164.04 g/mol |
Nom IUPAC |
disodium;(2,3-13C2)butanedioate |
InChI |
InChI=1S/C4H6O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/q;2*+1/p-2/i1+1,2+1;; |
Clé InChI |
ZDQYSKICYIVCPN-BQTCFENJSA-L |
SMILES isomérique |
[13CH2]([13CH2]C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
SMILES canonique |
C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-2-fluoro-benzoic acid](/img/structure/B12399665.png)











